molecular formula C5H6BrN3 B1288843 2-Amino-5-bromo-3-methylpyrazine CAS No. 74290-67-8

2-Amino-5-bromo-3-methylpyrazine

Cat. No. B1288843
CAS RN: 74290-67-8
M. Wt: 188.03 g/mol
InChI Key: VZZCBPAGRWGQDG-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-3-methylpyrazine” is a chemical compound with the empirical formula C5H7BrN4 . It is also known as "5-Bromo-N3-methyl-pyrazine-2,3-diamine" .


Synthesis Analysis

The synthesis of “2-Amino-5-bromo-3-methylpyrazine” can be achieved from 2-amino-3-methylpyridine, via bromination .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-bromo-3-methylpyrazine” is available in various databases such as PubChem and NIST Chemistry WebBook . The linear formula of this compound is C5H7BrN4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5-bromo-3-methylpyrazine” include a molecular weight of 188.03 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Application 1: Supramolecular Assembly

  • Summary of Application : 2-Amino-5-bromo-3-methylpyrazine (ABMP) has been used to construct a supramolecular assembly with 2,4-dihydroxy-benzoic acid (DHB). This assembly was mediated by hydrogen bonding interactions .
  • Methods of Application : The structure of the molecular salt formed by ABMP and DHB was determined using single-crystal X-ray crystallography. Further characterization was done using optical, Fourier transform infrared, and nuclear magnetic resonance spectroscopic studies .
  • Results or Outcomes : The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The compound is thermally stable up to 210 °C .

Application 2: Nonlinear Optics

  • Summary of Application : 2-Amino-5-bromo-3-methylpyrazine has been used in the growth of a new organic nonlinear optical (NLO) single crystal .
  • Methods of Application : The NLO crystal was grown using the slow evaporation solution technique (SEST) with methanol as a solvent. The crystal structure was confirmed using single-crystal X-ray diffraction .
  • Results or Outcomes : The crystal, named 2A5BPTA, was successfully grown to a size of 8 × 7 × 3 mm³. It was found to crystallize in the orthorhombic system .

Safety And Hazards

“2-Amino-5-bromo-3-methylpyrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-bromo-3-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZCBPAGRWGQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618014
Record name 5-Bromo-3-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-methylpyrazine

CAS RN

74290-67-8
Record name 5-Bromo-3-methyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74290-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (0.26 ml) in chloroform (40 ml) was added dropwise to a stirred solution of 2-amino-3-methylpyrazine (0.453 g) and pyridine (0.4 ml) in chloroform (100 ml) with shielding from sunlight, over a period of 1 hour. The reaction mixture was stirred for a further 30 minutes and then water (25 ml) was added. The organic layer was separated, dried (MgSO4) and evaporated to afford a brown oil. The oil was purified by chromatography on silica gel, eluting with dichloromethane, to give 2-amino-5-bromo-3-methylpyrazine as a white solid (0.312 g, 28%), m.p. 51°-52° C.; mass spectrum (+ve CI): 188 (M+H)+.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.453 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Bradbury, C Bath, RJ Butlin, M Dennis… - Journal of medicinal …, 1997 - ACS Publications
Use of automated synthesis led to the discovery of several 6-membered nitrogen heterocycles as replacements for the N-isoxazolyl substituent present in the 1-naphthalenesulfonamide …
Number of citations: 56 pubs.acs.org

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